5-Iodo-pyridine-3-carbaldehyde
Overview
Description
5-Iodo-pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C6H4INO and its molecular weight is 233.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
5-Iodo-pyridine-3-carbaldehyde and its derivatives have been widely used in various chemical synthesis processes. For example, Vilkauskaitė et al. (2011) demonstrated its use in Sonogashira-type cross-coupling reactions to produce pyrazolo[4,3-c]pyridines, a class of compounds known for their potential applications in pharmaceuticals and materials science (Vilkauskaitė, Šačkus, & Holzer, 2011).
Catalysis and Reaction Mechanisms
The compound's role in catalysis and reaction mechanisms is also significant. For instance, Reddy et al. (2020) utilized similar compounds in the synthesis of β-benzyl-substituted heterocyclic carbaldehydes, which further underscores the versatility of these compounds in chemical synthesis (Reddy, Shaikh, & Bhat, 2020).
Interaction with Metal Complexes
Gómez-Saiz et al. (2003) explored the interaction of similar compounds with copper(II), indicating their potential in creating new metal-organic frameworks and complexes, which can be useful in various fields including catalysis and materials science (Gómez-Saiz et al., 2003).
Analytical Applications
The analytical applications of this compound derivatives have been explored in various studies. For example, Popova et al. (2004) conducted an in situ FTIR study to understand the interaction of pyridine-3-carbaldehyde with catalyst surfaces, which is critical in understanding catalytic processes at the molecular level (Popova, Chesalov, & Andrushkevich, 2004).
Asymmetric Synthesis
Fluorescence Studies
Patil et al. (2010) studied the photophysical properties of heterocyclic orthoaminoaldehyde derivatives, including 5-pyridin-3-carbaldehyde, highlighting their potential in fluorescence-based applications (Patil, Shelar, Rote, Toche, & Jachak, 2010).
Mechanism of Action
Target of Action
It is known that pyridine derivatives play a significant role in cell biology . They are important types of molecules and natural products, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mode of Action
It is known that pyridine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Pyridine derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The molecular weight of 5-iodo-pyridine-3-carbaldehyde is 23301 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that pyridine derivatives can have a variety of effects, depending on their specific structure and target .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Properties
IUPAC Name |
5-iodopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCFPWASPXMWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634079 | |
Record name | 5-Iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879326-76-8 | |
Record name | 5-Iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodo-pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 5-Iodo-pyridine-3-carbaldehyde thiosemicarbazone and how was it confirmed?
A1: this compound thiosemicarbazone (compound 7) is a thiosemicarbazone derivative synthesized by reacting this compound with thiosemicarbazide []. The structure was characterized using various spectroscopic techniques including ESI-Mass, UV-Vis, IR, and NMR (1H, 13C) spectroscopy. Additionally, single crystal X-ray diffraction confirmed the molecular structure of 7. This data showed that the compound exists in the E conformation about the N2-N3 bond both in solid state and in solution [].
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